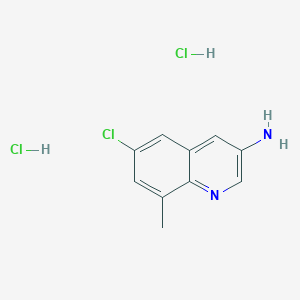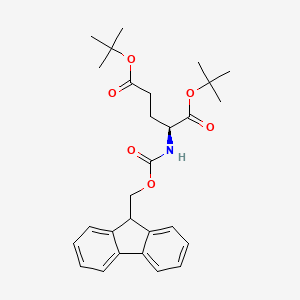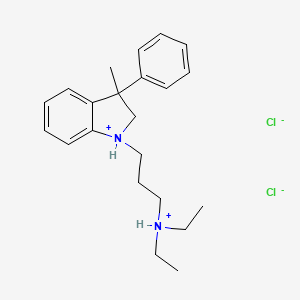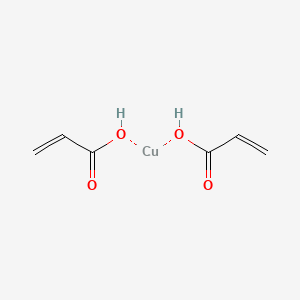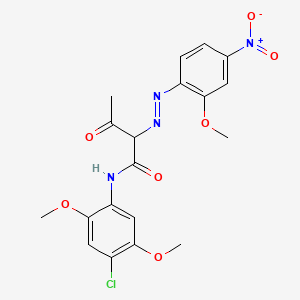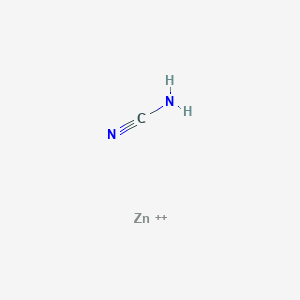
zinc;cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc cyanamide is an inorganic compound with the formula ZnNCN It is a coordination compound that features a zinc ion coordinated to a cyanamide ligand
Méthodes De Préparation
Zinc cyanamide can be synthesized through several methods. One common method involves the calcination of zinc cyanurate or basic zinc cyanurate in an atmosphere of nitrogen gas or a noble gas at temperatures ranging from 460°C to 900°C . Another method involves the in situ coordination of zinc with cyanamide during the pyrolysis of a mixture of nitrogen-rich organic precursors and zinc, which results in the formation of highly nitrogen-rich graphene .
Analyse Des Réactions Chimiques
Zinc cyanamide undergoes various chemical reactions, including coordination reactions, where it forms complexes with different ligands. For example, it reacts with zinc halides (ZnX2) to form zinc cyanamide complexes . Additionally, zinc cyanamide can participate in reactions that lead to the formation of nitrogen-doped graphene, which is used in catalytic applications .
Applications De Recherche Scientifique
Zinc cyanamide has several scientific research applications. It is used in the preparation of nitrogen-rich graphene, which has applications in catalysis, particularly in the activation of peroxymonosulfate for environmental remediation . The compound’s unique coordination chemistry also makes it valuable in the synthesis of various organic and inorganic compounds . Furthermore, zinc cyanamide is studied for its potential use in materials science, where it can enhance the properties of composite materials .
Mécanisme D'action
The mechanism of action of zinc cyanamide involves its ability to coordinate with nitrogen-rich organic precursors, which prevents the sublimation and escape of nitrogen during pyrolysis . This coordination leads to the formation of highly nitrogen-doped graphene, which exhibits high catalytic activity due to the presence of graphitic nitrogen as the active site . The compound’s ability to form stable complexes with various ligands also contributes to its versatility in chemical reactions .
Comparaison Avec Des Composés Similaires
Zinc cyanamide can be compared to other metal cyanamides, such as calcium cyanamide (CaNCN) and magnesium cyanamide (MgNCN). These compounds share similar coordination chemistry but differ in their specific applications and properties. For instance, calcium cyanamide is widely used as a fertilizer and a source of ammonia, while zinc cyanamide is primarily studied for its applications in catalysis and materials science . The unique ability of zinc cyanamide to form nitrogen-doped graphene sets it apart from other metal cyanamides .
Conclusion
Zinc cyanamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to form stable complexes make it valuable in the fields of catalysis, materials science, and environmental remediation. Further research into its properties and applications is likely to uncover even more uses for this intriguing compound.
Propriétés
Formule moléculaire |
CH2N2Zn+2 |
|---|---|
Poids moléculaire |
107.4 g/mol |
Nom IUPAC |
zinc;cyanamide |
InChI |
InChI=1S/CH2N2.Zn/c2-1-3;/h2H2;/q;+2 |
Clé InChI |
AQOPUAAPLKYOQG-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



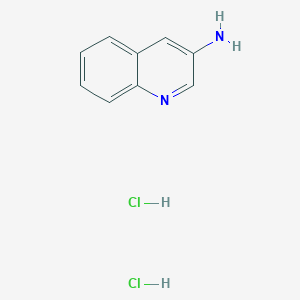
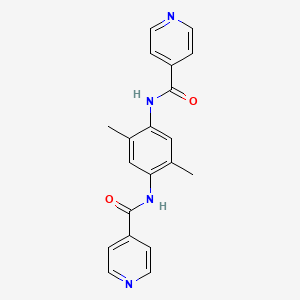
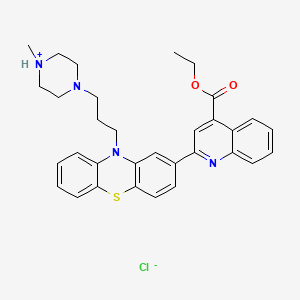
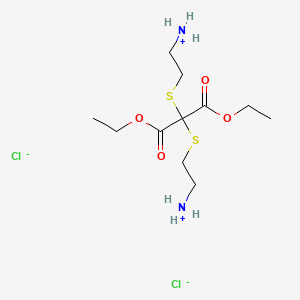
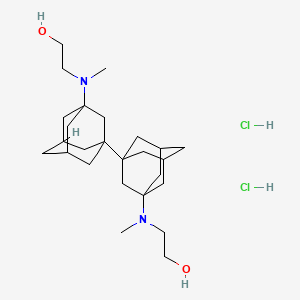
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)

